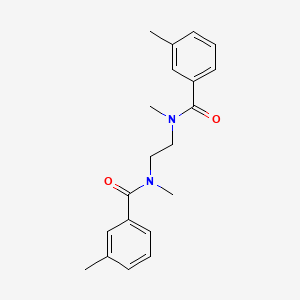
N,N'-(Ethane-1,2-diyl)bis(N,3-dimethylbenzamide)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,N’-(Ethane-1,2-diyl)bis(N,3-dimethylbenzamide): is an organic compound characterized by the presence of two benzamide groups connected via an ethane-1,2-diyl linker
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of N,N’-(Ethane-1,2-diyl)bis(N,3-dimethylbenzamide) typically involves the reaction of N,N’-dimethylbenzamide with ethane-1,2-diamine under controlled conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, with the temperature maintained at around 50-60°C. The reaction mixture is stirred for several hours to ensure complete conversion.
Industrial Production Methods: Industrial production of this compound may involve a similar synthetic route but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the desired purity.
Analyse Des Réactions Chimiques
Types of Reactions: N,N’-(Ethane-1,2-diyl)bis(N,3-dimethylbenzamide) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The benzamide groups can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using halogens like chlorine or bromine in the presence of a catalyst.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of halogenated benzamides.
Applications De Recherche Scientifique
Chemistry: N,N’-(Ethane-1,2-diyl)bis(N,3-dimethylbenzamide) is used as a ligand in coordination chemistry, forming complexes with various metal ions
Biology: In biological research, this compound is investigated for its potential as an enzyme inhibitor. It can interact with specific enzymes, affecting their activity and providing insights into enzyme mechanisms.
Medicine: The compound is explored for its potential therapeutic applications, including its role as an anti-inflammatory or anticancer agent. Its ability to interact with biological targets makes it a candidate for drug development.
Industry: In the industrial sector, N,N’-(Ethane-1,2-diyl)bis(N,3-dimethylbenzamide) is used in the synthesis of advanced materials, such as polymers and coatings. Its chemical stability and reactivity make it suitable for various industrial processes.
Mécanisme D'action
The mechanism of action of N,N’-(Ethane-1,2-diyl)bis(N,3-dimethylbenzamide) involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity and affecting metabolic pathways. In medicinal applications, it may interact with cellular receptors, modulating signaling pathways and exerting therapeutic effects.
Comparaison Avec Des Composés Similaires
N,N’-(Ethane-1,2-diyl)bis(N-methylformamide): Similar structure but with formamide groups instead of benzamide.
N,N’-1,2-Ethanediylbis(3-oxobutanamide): Contains oxobutanamide groups instead of benzamide.
Ethane-1,2-diyl bis(2,3,4,5,6-pentafluorobenzoate): Contains pentafluorobenzoate groups instead of benzamide.
Uniqueness: N,N’-(Ethane-1,2-diyl)bis(N,3-dimethylbenzamide) is unique due to the presence of dimethylbenzamide groups, which confer specific chemical properties and reactivity. Its ability to form stable complexes with metal ions and its potential biological activity distinguish it from other similar compounds.
Propriétés
Numéro CAS |
106664-31-7 |
|---|---|
Formule moléculaire |
C20H24N2O2 |
Poids moléculaire |
324.4 g/mol |
Nom IUPAC |
N,3-dimethyl-N-[2-[methyl-(3-methylbenzoyl)amino]ethyl]benzamide |
InChI |
InChI=1S/C20H24N2O2/c1-15-7-5-9-17(13-15)19(23)21(3)11-12-22(4)20(24)18-10-6-8-16(2)14-18/h5-10,13-14H,11-12H2,1-4H3 |
Clé InChI |
JPCNPTGVAWECTG-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=CC=C1)C(=O)N(C)CCN(C)C(=O)C2=CC=CC(=C2)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![1-[Chloro(4-methylphenyl)methyl]pyridin-1-ium chloride](/img/structure/B14336919.png)
![1-[2,6-Dichloro-4-(trifluoromethanesulfonyl)phenyl]-1H-pyrazol-5-amine](/img/structure/B14336920.png)
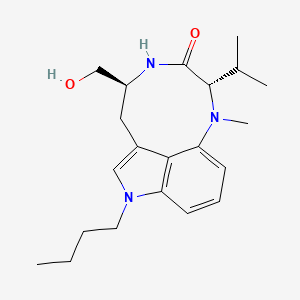
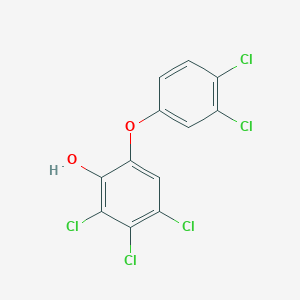
![Bis[4-(nonyloxy)phenyl]ethane-1,2-dione](/img/structure/B14336936.png)

![2-[4-(Trichloromethyl)pyridin-2-yl]-1H-isoindole-1,3(2H)-dione](/img/structure/B14336948.png)
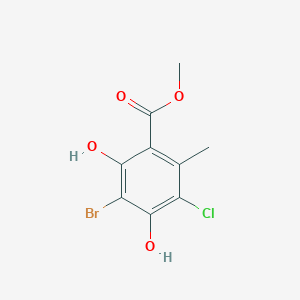
![2-[(3-Chloroprop-1-en-2-yl)oxy]-2-methyl-1,3-dioxolane](/img/structure/B14336955.png)
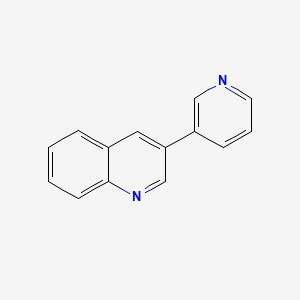

![6-{[tert-Butyl(dimethyl)silyl]oxy}-3-methylhex-2-enal](/img/structure/B14336985.png)
